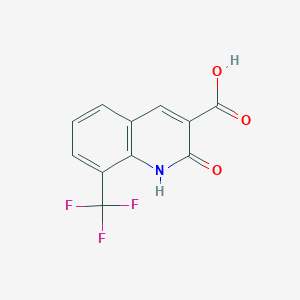

![molecular formula C12H21NO2 B6274983 rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis CAS No. 2307783-16-8](/img/no-structure.png)

rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis, is a novel synthetic compound that is garnering interest from the scientific community due to its potential scientific applications. This compound is a member of the pyrrole family, which is a type of organic compound containing a five-membered ring of atoms. It is composed of carbon, hydrogen, and oxygen atoms, and is a colorless liquid at room temperature. Rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis, has been studied for its potential use in a wide range of scientific research applications and is gaining recognition for its biochemical and physiological effects.

Mecanismo De Acción

The mechanism of action of rac-tert-butyl (rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis, is not yet fully understood. However, it is believed that the compound acts as a substrate for the enzyme cyclooxygenase-2 (COX-2) and inhibits its activity. This inhibition of COX-2 activity is thought to lead to the inhibition of inflammation and pain. Additionally, it is believed that rac-tert-butyl (rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis, may act as an inhibitor of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of cell cycle progression.

Biochemical and Physiological Effects

Rac-tert-butyl (rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis, has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation and pain. Additionally, it has been found to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of cell cycle progression. It has also been found to have anti-cancer effects, as it has been found to inhibit the growth of certain types of cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Rac-tert-butyl (rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis, has a number of advantages and limitations for use in laboratory experiments. The advantages of using this compound in laboratory experiments include its low cost, its availability in a wide range of isomeric ratios, and its stability in a variety of solvents. The limitations of using this compound include its low solubility in water and its low bioavailability. Additionally, the compound is not approved for human use and must be handled with caution in laboratory experiments.

Direcciones Futuras

For research include exploring the compound’s potential use in the treatment of other diseases, such as diabetes, and investigating its potential use in the development of new drugs and therapies. Additionally, further research into the compound’s mechanism of action and its biochemical and physiological effects is needed to better understand its potential applications.

Métodos De Síntesis

Rac-tert-butyl (rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis, is synthesized through a process known as the N-alkylation of pyrrole. This process involves the reaction of an alkyl halide with pyrrole in the presence of a base. The resulting product is a racemic mixture of 3aR and 6aR isomers of the octahydrocyclopenta[c]pyrrole-3a-carboxylate. The reaction is carried out in the presence of a catalyst, such as a palladium or copper, and the reaction conditions are adjusted to produce the desired isomeric ratio of the product.

Aplicaciones Científicas De Investigación

Rac-tert-butyl (rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis, has been studied for its potential use in a variety of scientific research applications. It has been found to be a useful reagent in synthetic chemistry, as it can be used to prepare a variety of compounds. It has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation and pain. Additionally, it has been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of certain types of cancer cells.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis involves the formation of the cyclopentane ring followed by the addition of the carboxylate group and the tert-butyl group. The final step involves the cis configuration of the compound.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "tert-Butyl alcohol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Ethanol", "Chloroform", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Diels-Alder reaction between cyclopentadiene and maleic anhydride to form cis-3a,4,7,7a-tetrahydro-1H-cyclopenta[c]furan-1,4-dicarboxylic acid", "Step 2: Esterification of the carboxylic acid with tert-butyl alcohol using sulfuric acid as a catalyst to form tert-butyl cis-3a,4,7,7a-tetrahydro-1H-cyclopenta[c]furan-1,4-dicarboxylate", "Step 3: Reduction of the double bond in the cyclopentane ring using sodium borohydride in methanol to form tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate", "Step 4: Protection of the carboxylic acid group using tert-butyl chloroformate in chloroform to form tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis" ] } | |

Número CAS |

2307783-16-8 |

Fórmula molecular |

C12H21NO2 |

Peso molecular |

211.3 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.